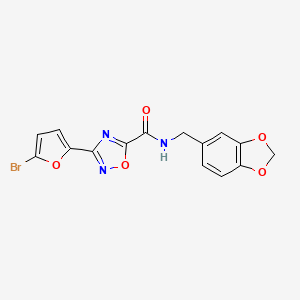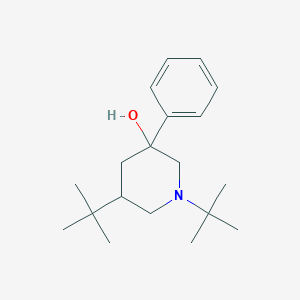![molecular formula C13H10N4O4 B11050552 9-[(Acetyloxy)imino]-1-methyl-4-oxo-1H-naphtho[2,3-D][1,2,3]triazol-2-ium-2(4H)-olate](/img/structure/B11050552.png)
9-[(Acetyloxy)imino]-1-methyl-4-oxo-1H-naphtho[2,3-D][1,2,3]triazol-2-ium-2(4H)-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[(Acetyloxy)imino]-1-methyl-4-oxo-1H-naphtho[2,3-D][1,2,3]triazol-2-ium-2(4H)-olate is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its unique structure, which includes a naphthoquinone moiety fused with a triazole ring, and an acetyloxyimino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(Acetyloxy)imino]-1-methyl-4-oxo-1H-naphtho[2,3-D][1,2,3]triazol-2-ium-2(4H)-olate typically involves multiple steps:
Formation of the Naphthoquinone Moiety: This can be achieved through the oxidation of naphthalene derivatives using reagents such as potassium permanganate or chromium trioxide.
Triazole Ring Formation: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.
Introduction of the Acetyloxyimino Group: This step involves the reaction of the triazole derivative with acetic anhydride and hydroxylamine to introduce the acetyloxyimino group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthoquinone moiety, using oxidizing agents like hydrogen peroxide or potassium dichromate.
Reduction: Reduction reactions can target the triazole ring or the naphthoquinone moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetyloxyimino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium dichromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxylamine, amines, thiols.
Major Products
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Formation of reduced triazole or naphthoquinone derivatives.
Substitution: Formation of derivatives with different functional groups replacing the acetyloxyimino group.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal ions.
Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound could be explored for similar applications.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the field of antifungal and anticancer agents.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 9-[(Acetyloxy)imino]-1-methyl-4-oxo-1H-naphtho[2,3-D][1,2,3]triazol-2-ium-2(4H)-olate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the naphthoquinone moiety can undergo redox reactions, affecting cellular processes. The acetyloxyimino group can act as a reactive site for further chemical modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Naphthoquinone Derivatives: Compounds with similar naphthoquinone moieties but different functional groups.
Uniqueness
Structural Complexity: The combination of a naphthoquinone moiety with a triazole ring and an acetyloxyimino group is unique.
Eigenschaften
Molekularformel |
C13H10N4O4 |
|---|---|
Molekulargewicht |
286.24 g/mol |
IUPAC-Name |
[(Z)-(1-methyl-2-oxido-4-oxobenzo[f]benzotriazol-2-ium-9-ylidene)amino] acetate |
InChI |
InChI=1S/C13H10N4O4/c1-7(18)21-15-10-8-5-3-4-6-9(8)13(19)11-12(10)16(2)17(20)14-11/h3-6H,1-2H3/b15-10- |
InChI-Schlüssel |
MPNJENVMVOAMAM-GDNBJRDFSA-N |
Isomerische SMILES |
CC(=O)O/N=C\1/C2=CC=CC=C2C(=O)C3=C1N([N+](=N3)[O-])C |
Kanonische SMILES |
CC(=O)ON=C1C2=CC=CC=C2C(=O)C3=C1N([N+](=N3)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11050479.png)
![(3-Methylbutyl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B11050481.png)

![1-{[4-Fluoro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane](/img/structure/B11050502.png)
![1,4-dimethyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B11050510.png)

![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050526.png)
![N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11050527.png)
![3-(3-bromo-4,5-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11050540.png)

![1-(4-Chlorophenyl)-3-{4-[2-(2,4-dimethoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11050548.png)
![Methyl 4-{2,5-dioxo-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B11050555.png)
![3-(Prop-2-en-1-yl)-1-[(trimethylpyrazol-4-yl)methyl]thiourea](/img/structure/B11050556.png)